(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2O2/c23-18-9-12-21(24)20(14-18)22(25)13-8-16-6-10-19(11-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSIBGPHZXKOJ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the α,β-unsaturated carbonyl system.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include epoxides or diols.
Reduction: The major product would be the corresponding saturated ketone.
Substitution: Products would include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities.
Biology and Medicine: Research has shown that chalcones, including (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors.
Industry: In the material science field, chalcones are explored for their potential use in organic electronic devices due to their conjugated systems, which can facilitate charge transport.
Mechanism of Action
The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one is primarily due to its ability to interact with cellular targets. For instance, its anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation, such as topoisomerases. Additionally, the compound can induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and physical properties of the target compound with analogs:
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The main compound’s 2,5-dichlorophenyl group (electron-withdrawing) contrasts with methoxy groups in ’s analog (electron-donating). This difference impacts the enone system’s electron density, altering reactivity in reactions like Michael additions .
- Crystallographic Behavior: The 2,6-dichloro-3-fluoro analog () crystallizes in a monoclinic system (P21/c), suggesting that halogen positioning influences molecular conformation and intermolecular interactions. The absence of fluorine in the main compound may lead to distinct packing motifs .
- Biological Implications: Chlorine substituents are associated with enhanced bioactivity in chalcones, such as antimicrobial effects. The main compound’s dichlorophenyl moiety may offer advantages over non-halogenated analogs .
Biological Activity
(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by a unique structure that includes a benzyloxy and dichlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C22H16Cl2O2, with a molecular weight of 383.27 g/mol. The structural features contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H16Cl2O2 |
| Molecular Weight | 383.27 g/mol |
| IUPAC Name | (E)-1-(2,5-dichlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
| CAS Number | 569366-45-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit topoisomerases, enzymes critical for DNA replication and cell division.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, leading to programmed cell death.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values ranged from 10 to 30 µM depending on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through COX enzyme inhibition assays:
- COX Inhibition : The compound demonstrated IC50 values against COX-1 and COX-2 enzymes comparable to standard anti-inflammatory drugs like diclofenac.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 28.39 |
| COX-2 | 23.8 |
Case Studies
In a notable study focusing on the structure–activity relationship (SAR), researchers synthesized several derivatives of chalcone compounds similar to this compound. The findings suggested that modifications in the phenolic structure significantly influenced both anticancer and anti-inflammatory activities.
Q & A
Q. How should researchers design degradation studies to evaluate environmental or metabolic stability?
- Methodological Answer : Expose the compound to simulated physiological conditions (pH 2–9, 37°C) or UV light. Monitor degradation via LC-MS for byproducts (e.g., dechlorinated species or ketone reduction products). Compare half-lives () under oxidative vs. hydrolytic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
